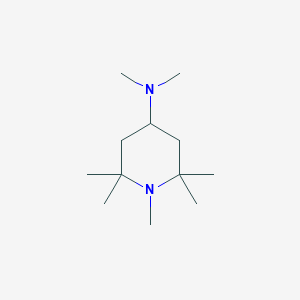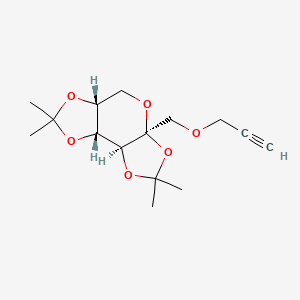
(2S,3S)-2,3-Bis((4-bromobenzoyl)oxy)succinic acid
Descripción general
Descripción
“(2S,3S)-2,3-Bis((4-bromobenzoyl)oxy)succinic acid” is a chemical compound with the molecular formula C18H12Br2O8 and a molecular weight of 516.09 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the SMILES string: C1=CC(=CC=C1C(=O)OC@@HO)OC(=O)C2=CC=C(C=C2)Br)C(=O)O)Br . This string represents the connectivity and stereochemistry of the molecule.Aplicaciones Científicas De Investigación
Supramolecular Architectures
Supramolecular Ladder-Type Assemblies : The interaction of certain carboxylic acids, such as succinic acid, with specific compounds like 1,2-bis(4-pyridyl)ethane (BPA) can lead to the formation of supramolecular ladder-type assemblies. These structures are a result of hydrogen bonding and other interactions, demonstrating the potential of succinic acid derivatives in the construction of complex molecular architectures (Ebenezer & Muthiah, 2011).
Molecular Recognition Studies : Research on derivatives of carboxylic acids, including those similar to succinic acid, has shown how they can participate in molecular recognition processes. These studies highlight their ability to form various hydrogen-bonded structures, influencing the formation of complex molecular networks (Varughese & Pedireddi, 2006).
Coordination Polymers
- Metal-Organic Frameworks (MOFs) : Research into the combination of compounds like 2,5-bis(4-pyridyl)-1,3,4-thiadiazole (bpt) with dicarboxylic acids, including succinic acid, has led to the development of novel metal–organic architectures. These studies are crucial for understanding how succinic acid derivatives can be used in the design of MOFs with potential applications in various fields (Wen et al., 2010).
Synthesis and Chemical Reactions
Synthesis of Novel Compounds : Research involving the electrochemical reduction of certain bromobenzenes in the presence of carbon dioxide has shown the potential to create unique succinic acid derivatives. These studies contribute to the understanding of how succinic acid derivatives can be synthesized and utilized in chemical reactions (Katayama et al., 2016).
Antibacterial Studies : Studies on the synthesis of certain ethanes and their antibacterial properties have included succinic acid dihydrazide as a key component. This highlights the role of succinic acid derivatives in the development of new antibacterial agents (Holla et al., 2000).
Novel Applications
- Metallosupramolecular Networks : Investigations into the reactions of succinic acid (H2suc) with various metal ions have resulted in the creation of novel metallosupramolecular networks. These networks have unique properties, such as fluorescence and magnetism, demonstrating the versatility of succinic acid derivatives in materials science (Du et al., 2006).
Safety and Hazards
Propiedades
IUPAC Name |
(2S,3S)-2,3-bis[(4-bromobenzoyl)oxy]butanedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Br2O8/c19-11-5-1-9(2-6-11)17(25)27-13(15(21)22)14(16(23)24)28-18(26)10-3-7-12(20)8-4-10/h1-8,13-14H,(H,21,22)(H,23,24)/t13-,14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCRKGOQEVATOPX-KBPBESRZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)Br)C(=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)O[C@@H]([C@@H](C(=O)O)OC(=O)C2=CC=C(C=C2)Br)C(=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Br2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















